molecular formula C9H8Cl2FNO B2915680 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide CAS No. 571153-08-7

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide

Cat. No.: B2915680
CAS No.: 571153-08-7
M. Wt: 236.07
InChI Key: YGJQRDCXOFVULB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-4-fluorophenyl)propanamide (CAS: 571153-08-7) is a halogenated aromatic amide with the molecular formula C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol . Its structure comprises a propanamide backbone substituted with a chlorine atom at the α-carbon and a 2-chloro-4-fluorophenyl group attached to the amide nitrogen (Fig. 1). This compound is of interest in medicinal chemistry and agrochemical research due to the combined electronic effects of chlorine and fluorine substituents, which modulate lipophilicity, metabolic stability, and target binding interactions.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(12)4-7(8)11/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJQRDCXOFVULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and involves the following steps :

  • Dissolve 2-chloro-4-fluoroaniline in an inert solvent.
  • Add triethylamine to the solution as an acid-binding agent.
  • Slowly add chloroacetyl chloride to the mixture while maintaining the temperature.
  • Allow the reaction to proceed for several hours.
  • Wash the reaction mixture with water to remove any by-products.
  • Isolate the product by evaporating the solvent.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the recovery and reuse of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide with structurally related compounds, emphasizing substituent effects on properties and applications.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound α-Cl; 2-Cl, 4-F on phenyl C₉H₈Cl₂FNO 236.07 High halogen content for enhanced stability and lipophilicity
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) α-Cl; 4-CH₃ on phenyl C₁₀H₁₂ClNO 197.66 Reduced steric hindrance; potential monomer for polymer synthesis
(R,S)-2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide α-Cl; 3-F, 4-CH₃ on phenyl C₁₀H₁₁ClFNO 215.65 Mixed electron-withdrawing (F) and donating (CH₃) groups; used in triazole derivatization
2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide α-Cl; 2-OCH₃, 4-NO₂ on phenyl C₁₀H₁₁ClN₂O₄ 258.66 Strong electron-withdrawing NO₂ group; likely high reactivity in substitution reactions
N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide 2,2-dimethyl propanamide; 2-Cl, 4-F on phenyl C₁₀H₁₂ClFNO 216.66* Increased steric bulk; potential for reduced enzymatic degradation
2-Chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide Morpholine and CF₃ substituents C₁₅H₁₇ClF₃N₂O₂ 369.76 Enhanced solubility via morpholine; trifluoromethyl boosts metabolic resistance

Notes:

  • Molecular weight calculations : For compounds lacking explicit data (e.g., N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide), values are estimated based on structural formulas.
  • Substituent effects: Halogens (Cl, F): Increase lipophilicity and resistance to oxidative metabolism. The 2-chloro-4-fluorophenyl group in the target compound optimizes these effects . Electron-withdrawing groups (NO₂, CF₃): Enhance reactivity in electrophilic substitutions (e.g., and ) but may reduce bioavailability due to high polarity. Heterocyclic additions: Morpholine () introduces hydrogen-bonding capacity, improving aqueous solubility for pharmaceutical applications.

Key Research Findings and Implications

Synthetic Utility: 2-Chloro-N-(4-methylphenyl)propanamide (CNMP) is used as a monomer in polymer synthesis, highlighting the role of chloro-propanamides in materials science . The synthesis of (R,S)-2-chloro-N-(3-fluoro-4-methylphenyl)propanamide demonstrates methods for introducing fluorine into aromatic systems, a common strategy in drug design .

Biological Activity :

  • Compounds like N-(2-chloro-4-fluorophenyl)-2,2-dimethylpropanamide () and 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride () suggest structural motifs associated with central nervous system (CNS) targeting, though specific mechanisms remain unelucidated in the provided evidence.

Physicochemical Properties :

  • The nitro group in 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide () significantly increases polarity, which may limit blood-brain barrier penetration but enhance binding to charged biological targets.

Biological Activity

2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A chloro group,
  • A fluorophenyl moiety,
  • An amide functional group.

The chemical formula is C9H9Cl2FNOC_9H_9Cl_2FNO, with a molecular weight of approximately 233.09 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they can enhance the compound's biological activity through electronic effects and steric properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-chloro-4-fluoroaniline and appropriate acylating agents.
  • Reaction Conditions : The reaction is generally carried out in organic solvents (like dichloromethane) under controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69μM4.69\,\mu M to 22.9μM22.9\,\mu M against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
  • The compound also demonstrated activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation. The mechanism of action is thought to involve:

  • Interaction with cellular receptors,
  • Inhibition of key metabolic pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation highlighted its effectiveness against multi-drug resistant strains, suggesting a role in developing new antibiotics .
  • Anticancer Mechanisms : In vitro assays demonstrated that the compound could inhibit cell growth in various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring can enhance biological activity, emphasizing the importance of structural optimization in drug development .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialBacillus subtilis4.69 µM
AntimicrobialStaphylococcus aureus5.64 µM
AntimicrobialEscherichia coli8.33 µM
AnticancerVarious cancer cell linesIC50 values range from low micromolar to sub-micromolar concentrations

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